molecular formula C18H13ClN4O2 B3742023 N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide

N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide

Cat. No.: B3742023
M. Wt: 352.8 g/mol
InChI Key: ZCKSDPLCAVYDIV-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Benzotriazole Core: : The benzotriazole core can be synthesized by the reaction of o-phenylenediamine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the benzotriazole ring.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction. For example, 4-chlorobenzyl chloride can be reacted with the benzotriazole core in the presence of a base, such as potassium carbonate, to form the desired product.

  • Formation of the Furan-2-carboxamide Moiety: : The furan-2-carboxamide moiety can be introduced through an amide coupling reaction. This involves the reaction of furan-2-carboxylic acid with an amine derivative of the benzotriazole intermediate in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base, such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the benzotriazole or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound is explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.

  • Industry: : It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
  • N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-morpholinopropan-1-amine

Uniqueness

N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-11-9-15-16(10-14(11)20-18(24)17-3-2-8-25-17)22-23(21-15)13-6-4-12(19)5-7-13/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKSDPLCAVYDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide
Reactant of Route 3
N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide
Reactant of Route 4
N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide
Reactant of Route 5
N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide
Reactant of Route 6
N-[2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide

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